molecular formula C20H22N2O2S B2858528 N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 862980-13-0

N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2858528
CAS RN: 862980-13-0
M. Wt: 354.47
InChI Key: NPGSAHLVXXNYTJ-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, also known as MOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOBA is a thiazepine derivative that has been synthesized and studied for its unique chemical properties and potential biological activities.

Scientific Research Applications

Anticonvulsant Properties

A study conducted by Ali and Siddiqui (2015) synthesized derivatives related to N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. These molecules were screened for anticonvulsant activity using maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole test in mice. The results revealed promising activity in some compounds, suggesting potential applications in anticonvulsant therapies (Ali & Siddiqui, 2015).

Antimicrobial Activity

Research by Tailor, Patel, and Malik (2014) explored the antibacterial properties of substituted dibenzo[b,f][1,4]thiazepines analogs carrying 2-chloro N-phenylacetamide moiety. The study demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in antimicrobial applications (Tailor, Patel, & Malik, 2014).

Synthesis of Derivatives

Nguyen, Bui, and Nguyen (2018) focused on the synthesis of a new benzothiazepine derivative, which could be structurally related to N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. The study provided insights into the chemical synthesis and structural determination of such compounds, contributing to the field of medicinal chemistry (Nguyen, Bui, & Nguyen, 2018).

Anticancer Activity

Gudisela et al. (2017) designed and synthesized N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, which were evaluated for anticancer activities against various human cancer cell lines. This study suggests the potential of these compounds in cancer treatment (Gudisela et al., 2017).

Antiinflammatory Activity

Ackrell et al. (1978) synthesized acetic acid derivatives of tricyclic systems related to N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide and evaluated their antiinflammatory activity. One compound in particular showed high antiinflammatory activity in both short- and long-term animal assays (Ackrell et al., 1978).

Antipsychotic and Anticonvulsant Agents

Kaur et al. (2012) synthesized derivatives of benzo[b][1,4]thiazepine and evaluated their potential as antipsychotic and anticonvulsant agents. This research adds to the understanding of the therapeutic applications of such compounds in neurological disorders (Kaur et al., 2012).

properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-13-10-14(2)20(15(3)11-13)21-18(23)12-22-16-6-4-5-7-17(16)25-9-8-19(22)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSAHLVXXNYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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